9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide class, characterized by a bicyclic purine core substituted at positions 2 and 9 with aromatic groups. The target molecule features a 3-methoxyphenyl group at position 9 and a 4-(propan-2-yl)phenyl group (isopropylphenyl) at position 2. Its molecular formula is C₂₃H₂₃N₅O₃, with a calculated molecular weight of 425.47 g/mol.
Properties
IUPAC Name |
9-(3-methoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-12(2)13-7-9-14(10-8-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-5-4-6-16(11-15)30-3/h4-12H,1-3H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLADDJIMFYCVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-isopropylbenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable purine precursor under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a) Substituent Effects on Lipophilicity
c) Stereochemical and Functional Group Variations
- ’s thienyl-substituted compound contains sulfur, which may alter electronic properties (e.g., hydrogen bonding capacity) compared to the target’s purely hydrocarbon-based substituents .
Research Implications
The structural diversity of purine-6-carboxamides underscores their adaptability in drug design. The target compound’s isopropylphenyl and 3-methoxyphenyl groups position it as a candidate for optimizing pharmacokinetic properties, though further studies on solubility, stability, and target engagement are needed. Comparative data from –6 highlight the critical role of substituent selection in tuning molecular interactions .
Biological Activity
The compound 9-(3-methoxyphenyl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structural features suggest potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.45 g/mol
- CAS Number : [Not provided]
The compound features a purine backbone with various substituents that may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar purine structures exhibit significant anticancer activity. The target for many of these compounds is often related to the inhibition of specific kinases or enzymes involved in cancer cell proliferation.
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Mechanism of Action :
- The compound may act as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair in rapidly dividing cells, such as cancer cells. Inhibition of DHFR leads to reduced nucleotide synthesis, thereby hindering cancer cell growth .
- Additionally, it may affect signaling pathways involving the ephrin receptor family , which are known to be overexpressed in various cancers .
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Case Studies :
- A study by Queener et al. demonstrated that derivatives similar to this compound showed enhanced lipophilicity and improved potency against cancer cell lines when tested for DHFR inhibition .
- Another investigation highlighted that modifications at specific positions on the purine structure significantly influenced anticancer efficacy, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
Anti-inflammatory and Antioxidant Activities
The compound's potential anti-inflammatory and antioxidant properties have also been explored:
- Anti-inflammatory Effects :
- Antioxidant Activity :
Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
